Welcome to the BenchChem Online Store!
molecular formula C7H6BrN3O4 B8296036 Methyl 6-bromo-5-nitropyridin-2-ylcarbamate

Methyl 6-bromo-5-nitropyridin-2-ylcarbamate

Cat. No. B8296036
M. Wt: 276.04 g/mol
InChI Key: CDLOKWVMKKRAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969386B2

Procedure details

To a solution of 6-bromo-5-nitropyridin-2-amine (1.4 g, 10 mmol), Et3N (2.0 g, 20 mol) and DMAP (70 mg) in CH2Cl2 (20 mL) was added ClCO2Me (1.3 g, 10 mmol) drop-wise at 0° C. The mixture was stirred overnight. The reaction mixture was diluted with water and extracted with EtOAc (20 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give methyl 6-bromo-5-nitropyridin-2-ylcarbamate (1.4 g, 82%). 1H NMR (400 MHz, DMSO) δ 10.78 (brs, 1H), 8.56 (d, J=9.2 Hz, 1H), 8.05 (d, J=8.4 Hz, 1H), 3.70 (s, 3H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].CCN(CC)CC.Cl[C:20]([O:22][CH3:23])=[O:21]>CN(C1C=CN=CC=1)C.C(Cl)Cl.O>[Br:1][C:2]1[N:7]=[C:6]([NH:8][C:20](=[O:21])[O:22][CH3:23])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC1=C(C=CC(=N1)N)[N+](=O)[O-]
Name
Quantity
2 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
70 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=CC(=N1)NC(OC)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.